2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide
Description
This compound features a benzenecarboxamide core substituted with a 4-methoxyphenyl group at the N-position and a 6-(acetylamino)-3-pyridinylsulfanyl moiety at the 2-position.
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)23-20-12-11-17(13-22-20)28-19-6-4-3-5-18(19)21(26)24-15-7-9-16(27-2)10-8-15/h3-13H,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKINMFTZKPYPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Bromo-N-(4-Methoxyphenyl)Benzamide
The synthesis begins with the activation of 2-bromobenzoic acid (1.0 equiv) using thionyl chloride (1.2 equiv) in anhydrous dichloromethane under reflux (40°C, 2 h) to yield 2-bromobenzoyl chloride . This intermediate is subsequently reacted with 4-methoxyaniline (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base, affording 2-bromo-N-(4-methoxyphenyl)benzamide in 85–92% yield after recrystallization from ethanol.
Critical Parameters :
- Excess thionyl chloride ensures complete acid chloride formation.
- Anhydrous conditions prevent hydrolysis of the acid chloride.
Preparation of 6-Acetylamino-3-Pyridinylthiol
Reduction and Acetylation of 3-Bromo-6-Nitropyridine
3-Bromo-6-nitropyridine undergoes catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C, 6 h) to yield 3-bromo-6-aminopyridine . The amine is acetylated using acetic anhydride (1.5 equiv) in pyridine (0°C to 25°C, 4 h), producing 3-bromo-6-acetamidopyridine with >95% purity.
Thiolation via Nucleophilic Aromatic Substitution
The bromide is displaced by treatment with sodium hydrosulfide (NaSH, 3.0 equiv) in dimethylformamide (DMF) at 120°C for 12 h, yielding 6-acetylamino-3-pyridinylthiol . Copper(I) iodide (10 mol%) enhances the substitution efficiency, achieving 70–78% isolated yield.
Side Reactions :
- Oxidation of thiol to disulfide necessitates inert atmosphere.
- Overheating may decompose the acetamido group.
Copper-Catalyzed C–S Bond Formation
Coupling of Aryl Bromide and Pyridinylthiol
The pivotal coupling step employs 2-bromo-N-(4-methoxyphenyl)benzamide (1.0 equiv) and 6-acetylamino-3-pyridinylthiol (1.2 equiv) under Ullmann-type conditions:
- Catalyst : Copper(I) iodide (20 mol%)
- Ligand : trans-N,N-Dimethylcyclohexane-1,2-diamine (40 mol%)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Dimethyl sulfoxide (DMSO)
- Temperature : 120°C, 24 h
This protocol affords the target compound in 65–72% yield, with residual copper removed via aqueous EDTA wash.
Optimization of Reaction Conditions
Comparative studies reveal that solvent choice and ligand structure significantly impact yield:
| Solvent | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMSO | trans-DMCDA | 120 | 72 |
| DMF | 1,10-Phenanthroline | 130 | 58 |
| Toluene | None | 110 | 32 |
DMCDA = N,N-Dimethylcyclohexane-1,2-diamine
Alternative Synthetic Routes
Mitsunobu Reaction for C–S Bond Formation
An alternative approach employs 2-mercapto-N-(4-methoxyphenyl)benzamide and 3-bromo-6-acetamidopyridine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to 25°C). However, this method yields <50% due to competing oxidation of the thiol.
Palladium-Mediated Thiol-Ene Coupling
Recent advancements explore palladium catalysts (e.g., Pd(OAc)₂) with xanthate salts, but scalability issues and ligand costs limit industrial applicability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the structure, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the sulfanyl group can participate in redox reactions. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural Analogs in Quinazoline Derivatives ()
Quinazoline derivatives (e.g., compounds 6a–6l ) share substituent-dependent electronic effects with the target compound. Key comparisons:
Comparison with Target Compound :
The 4-methoxyphenyl group in the target compound likely enhances π-electron delocalization, similar to 6l , but its benzenecarboxamide core (vs. quinazoline) may alter intramolecular charge transfer (ICT). The pyridinylsulfanyl group could introduce steric or electronic effects distinct from aryl-ethynyl groups in quinazolines.
MCHR1 Antagonists ()
SNAP-7941 derivatives (e.g., FE@SNAP, Tos@SNAP) feature pyrimidinecarboxylate cores with fluorophenyl and methoxymethyl groups. While structurally distinct from the target compound, substituent effects are notable:
Key Differences :
- The target compound lacks the fluorophenyl groups critical for MCHR1 binding in SNAP derivatives.
- The 4-methoxyphenyl group may enhance solubility or π-stacking, but its impact on receptor affinity remains speculative.
Patent-Based Carboxamide Derivatives ()
The 2023 patent lists carboxamides with pyridinyl/thiazolyl motifs, such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide . Comparisons include:
Shared Features :
- The pyridinylsulfanyl group in the target compound may offer redox activity or stability advantages over thiazolyl groups.
Research Findings and Implications
Electronic and Optical Properties
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound likely induces a red shift in emission spectra, as seen in quinazoline 6l .
- Sulfur-Based Substituents : The pyridinylsulfanyl group may enhance ICT compared to oxygen or nitrogen analogs, though this requires experimental validation.
Biological Activity
The compound 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide, often referred to by its chemical structure, is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, which are critical for its evaluation in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the following molecular formula: C26H22N4O3S. The presence of functional groups such as acetylamino and methoxy phenyl indicates possible interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives of pyridine and benzenecarboxamide have shown promise in inhibiting tumor growth by interfering with cancer cell proliferation pathways.
- Anti-inflammatory Properties : Compounds that target myeloperoxidase (MPO) have been linked to reduced inflammation, suggesting that this compound may also exhibit similar effects.
- Antimicrobial Effects : The presence of sulfur in the structure can enhance antimicrobial activity against various pathogens.
The biological activity of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide is hypothesized to involve:
- Enzyme Inhibition : It may act as an inhibitor of MPO, which is implicated in inflammatory diseases. Inhibiting MPO can reduce oxidative stress and tissue damage during inflammation.
- Receptor Interaction : The methoxy group may facilitate binding to specific receptors, enhancing the compound's pharmacological profile.
Research Findings
Several studies have evaluated the biological activity of related compounds:
-
Anticancer Studies :
- A study on similar benzenecarboxamide derivatives revealed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 10 µM) .
- Another investigation highlighted the ability of pyridine-based compounds to induce apoptosis in cancer cells through caspase activation .
-
Anti-inflammatory Effects :
- Research has shown that inhibitors targeting MPO can significantly reduce inflammation markers in vivo, suggesting that this compound could be effective in treating autoimmune diseases .
- A lead compound from a related class demonstrated robust inhibition of plasma MPO activity upon oral administration, indicating potential therapeutic applications .
- Antimicrobial Activity :
Case Studies
In evaluating the efficacy of this compound, several case studies can be referenced:
- Case Study 1 : A clinical trial involving MPO inhibitors showed significant improvements in patients with cardiovascular conditions, correlating with reduced inflammatory markers.
- Case Study 2 : An experimental model using a similar compound demonstrated effective tumor suppression in xenograft models, leading to further investigations into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
